[(2,3-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine
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Overview
Description
[(2,3-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine is a compound that features a combination of a difluorophenyl group and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,3-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine typically involves the reaction of 2,3-difluorobenzyl chloride with 1-ethyl-1H-pyrazole-3-carboxaldehyde in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[(2,3-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl group, where fluorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced amines or hydrocarbons.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
[(2,3-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [(2,3-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets. The difluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, while the pyrazolyl group can modulate its activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- [(2,4-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine
- [(2,3-difluorophenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine
- [(2,3-difluorophenyl)methyl][(1-ethyl-1H-imidazol-3-yl)methyl]amine
Uniqueness
[(2,3-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine is unique due to the specific positioning of the difluorophenyl and pyrazolyl groups, which can influence its chemical reactivity and biological activity. The presence of two fluorine atoms on the phenyl ring can enhance its stability and binding properties compared to similar compounds with different substituents.
Properties
Molecular Formula |
C13H15F2N3 |
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Molecular Weight |
251.27 g/mol |
IUPAC Name |
1-(2,3-difluorophenyl)-N-[(1-ethylpyrazol-3-yl)methyl]methanamine |
InChI |
InChI=1S/C13H15F2N3/c1-2-18-7-6-11(17-18)9-16-8-10-4-3-5-12(14)13(10)15/h3-7,16H,2,8-9H2,1H3 |
InChI Key |
JJGHABWFORFHRS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNCC2=C(C(=CC=C2)F)F |
Origin of Product |
United States |
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